2-bromo-5-chloro-1H-imidazole
CAS No.:
Cat. No.: VC15991811
Molecular Formula: C3H2BrClN2
Molecular Weight: 181.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H2BrClN2 |
|---|---|
| Molecular Weight | 181.42 g/mol |
| IUPAC Name | 2-bromo-5-chloro-1H-imidazole |
| Standard InChI | InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7) |
| Standard InChI Key | XPOBLHHOXREWDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=N1)Br)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-Bromo-5-chloro-1H-imidazole (molecular formula: C₃H₂BrClN₂) features a planar imidazole ring with bromine and chlorine atoms at the 2- and 5-positions, respectively. The nitrogen atoms at positions 1 and 3 contribute to the compound’s aromaticity and basicity. Halogen substituents enhance electrophilicity, making the compound reactive toward nucleophilic attack.
Table 1: Comparative Physicochemical Properties of Halogenated Imidazoles
The electron-withdrawing effects of bromine and chlorine increase the compound’s stability and influence its solubility in polar aprotic solvents like dimethylformamide (DMF).
Synthesis and Optimization
Halogenation Strategies
The synthesis of 2-bromo-5-chloro-1H-imidazole likely involves sequential halogenation of the imidazole ring. A plausible route, inferred from analogous compounds , includes:
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Bromination: Treatment of 5-chloro-1H-imidazole with N-bromosuccinimide (NBS) in DMF at 0–25°C.
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Purification: Recrystallization using methanol or ethanol to isolate the product .
Table 2: Reaction Conditions for Bromination of Imidazole Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,4,5-Trimethylimidazole | Br₂ | Acetic Acid | 25 | 78 |
| m-Methoxybenzoic Acid | NBS | CH₂Cl₂ | 0–25 | 85 |
Key variables affecting yield include solvent polarity, stoichiometry of brominating agents, and reaction time . For instance, using DMF as a solvent minimizes side reactions during bromination.
Physicochemical and Spectroscopic Data
Thermal Stability
While direct data for 2-bromo-5-chloro-1H-imidazole is unavailable, related compounds exhibit melting points between 197–202°C and thermal decomposition temperatures exceeding 250°C. The presence of halogens likely elevates thermal stability compared to non-halogenated imidazoles.
Spectroscopic Profiles
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NMR: Expected signals include a singlet for H-4 (δ 7.2–7.5 ppm) and absence of aromatic protons at positions 2 and 5 due to halogen substitution.
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Mass Spectrometry: Molecular ion peaks at m/z 191 (M⁺) and fragment ions corresponding to loss of Br (Δ m/z 79) .
| Compound | Target | IC₅₀/EC₅₀ | Application |
|---|---|---|---|
| 2-Bromo-1,4,5-trimethyl-1H-imidazole | PI3K/Akt | 12 µM | Breast cancer |
| 4-Bromo-5-chloro-1H-imidazole | DNA gyrase | 8 µg/mL | Antibacterial |
Industrial and Material Science Applications
Catalysis
Halogenated imidazoles serve as ligands in palladium-catalyzed cross-coupling reactions. For instance, 2-bromo-6-chloro-1H-benzo[d]imidazole enhances Suzuki-Miyaura coupling yields (up to 92%) .
Polymer Synthesis
The electron-deficient imidazole ring participates in coordination polymerization. Copolymers incorporating bromo-chloro imidazoles exhibit improved thermal stability (Tₘ: 280°C).
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